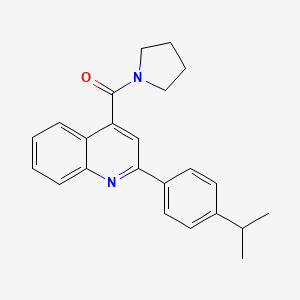
2-(4-isopropylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions and methodologies. For instance, the synthesis of pyrrolo[1,2-a]quinoline derivatives via Lewis acid-catalyzed reactions demonstrates the intricate methods used to create such compounds, indicating a level of complexity and specificity required in the synthesis of quinoline derivatives similar to 2-(4-isopropylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline (Kobayashi et al., 1998).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by specific interactions such as π-π stacking. The crystal structures of some isomeric quinoline compounds reveal the importance of π(quinoline)⋯π(quinoline) interactions, which are essential for understanding the molecular structure of 2-(4-isopropylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline (de Souza et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of quinoline derivatives like 2-(4-isopropylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be complex and diverse. For example, the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines highlights the chemical reactivity of these compounds, showcasing their potential interactions and chemical behaviors (Bonacorso et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their crystalline structure and photophysical behavior, are significant for their application and study. The crystallographic analysis of related quinoline compounds reveals insights into their solid-state properties and the factors influencing their crystallization and stability (de Souza et al., 2015).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their structure and the substituents attached to the quinoline core. Studies on the synthesis and biomolecular binding properties of quinoline derivatives demonstrate the importance of the quinoline scaffold in mediating various chemical and biological interactions, which would apply to the study of 2-(4-isopropylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline (Bonacorso et al., 2018).
特性
IUPAC Name |
[2-(4-propan-2-ylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16(2)17-9-11-18(12-10-17)22-15-20(23(26)25-13-5-6-14-25)19-7-3-4-8-21(19)24-22/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTQUEQVMDABMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

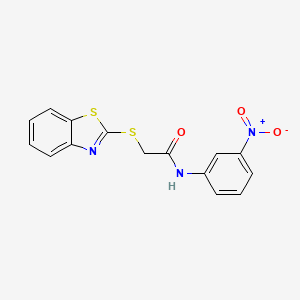
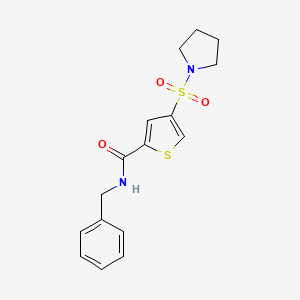
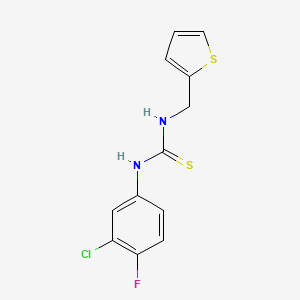
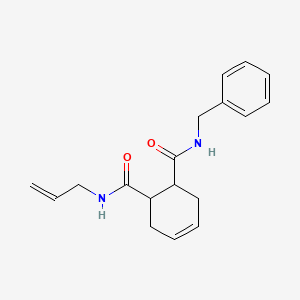
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5584444.png)
![4-[(4-fluorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5584452.png)

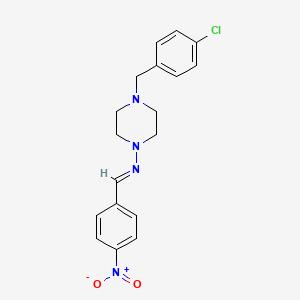
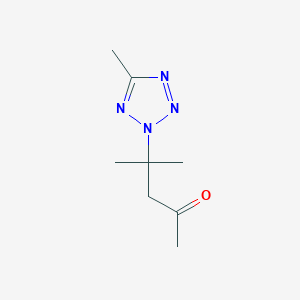

![4-methyl-N'-[3-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5584495.png)
![4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine](/img/structure/B5584498.png)
![N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5584518.png)
![2-methyl-4-[3-({4-[2-(methylthio)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5584522.png)